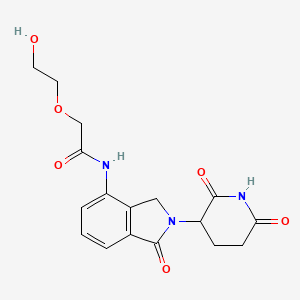
Lenalidomide-acetamido-O-PEG1-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-acetamido-O-PEG1-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker, which can improve its solubility and bioavailability. Lenalidomide itself is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes due to its anti-angiogenic, anti-inflammatory, and immunomodulatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-acetamido-O-PEG1-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions starting from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione . The PEG linker is then attached to the lenalidomide molecule through an acetamido group. The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine (NEt3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques like chromatography to ensure it meets pharmaceutical standards .
化学反应分析
Types of Reactions
Lenalidomide-acetamido-O-PEG1-OH undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino or hydroxyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield primary amines .
科学研究应用
Lenalidomide-acetamido-O-PEG1-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of drug delivery systems due to its enhanced solubility and bioavailability
作用机制
The mechanism of action of lenalidomide-acetamido-O-PEG1-OH involves modulation of the immune system and inhibition of angiogenesis. The compound binds to the cereblon protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of specific proteins such as IKZF1 and IKZF3. These proteins are transcription factors that play a crucial role in the survival and proliferation of cancer cells .
相似化合物的比较
Lenalidomide-acetamido-O-PEG1-OH can be compared with other similar compounds such as:
Thalidomide: The parent compound from which lenalidomide is derived. Thalidomide has similar immunomodulatory properties but with higher toxicity.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Cyclophosphamide: An alkylating agent used in combination with lenalidomide for treating multiple myeloma
This compound stands out due to its improved solubility and bioavailability, making it a more effective and safer option for therapeutic applications .
属性
分子式 |
C17H19N3O6 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-(2-hydroxyethoxy)acetamide |
InChI |
InChI=1S/C17H19N3O6/c21-6-7-26-9-15(23)18-12-3-1-2-10-11(12)8-20(17(10)25)13-4-5-14(22)19-16(13)24/h1-3,13,21H,4-9H2,(H,18,23)(H,19,22,24) |
InChI 键 |
KVBHSWOTZWWTSS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















